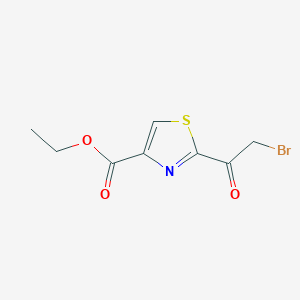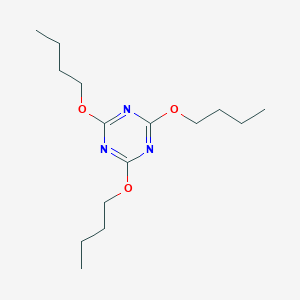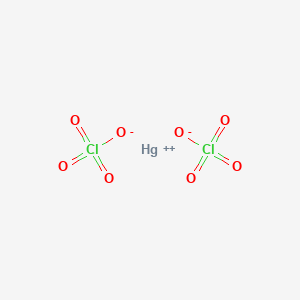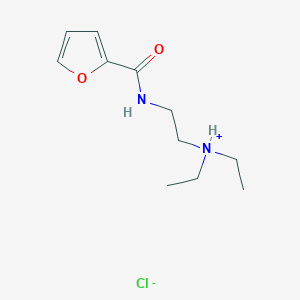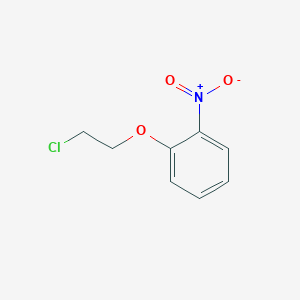
N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine hydrochloride, commonly known as Phosphoramide Mustard, is a chemical compound that is extensively used in scientific research. It is a member of the nitrogen mustard family and is classified as an alkylating agent. The compound has been synthesized in various ways and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
Phosphoramide Mustard works by alkylating DNA and RNA molecules, which leads to the formation of cross-links between the strands of DNA. This cross-linking prevents the DNA from replicating, which ultimately leads to cell death. The compound has also been shown to induce apoptosis, which is a form of programmed cell death.
Biochemische Und Physiologische Effekte
Phosphoramide Mustard has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit DNA synthesis and repair, as well as protein synthesis. It has also been shown to induce oxidative stress and activate various signaling pathways in cells.
Vorteile Und Einschränkungen Für Laborexperimente
Phosphoramide Mustard has several advantages for lab experiments. It is a potent alkylating agent that can be used to induce DNA damage in cells. It is also relatively stable and easy to handle. However, the compound has several limitations. It is highly toxic and carcinogenic, which makes it difficult to work with. It also has a short half-life, which limits its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of Phosphoramide Mustard. One area of research is the development of new analogs of the compound that have improved efficacy and reduced toxicity. Another area of research is the investigation of the compound's immunosuppressive properties and its potential use in the treatment of autoimmune diseases. The compound's ability to induce apoptosis also makes it a promising candidate for the development of new cancer therapies. Additionally, the compound's mechanism of action and signaling pathways could be further elucidated to better understand its effects on cells.
Wissenschaftliche Forschungsanwendungen
Phosphoramide Mustard has been extensively used in scientific research for its anticancer properties. It is used as a chemotherapeutic agent in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. The compound has also been studied for its immunosuppressive properties and has been used in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
102433-88-5 |
|---|---|
Produktname |
N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine hydrochloride |
Molekularformel |
C12H18Cl3NO |
Molekulargewicht |
298.6 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-2-phenoxyethanamine;hydrochloride |
InChI |
InChI=1S/C12H17Cl2NO.ClH/c13-6-8-15(9-7-14)10-11-16-12-4-2-1-3-5-12;/h1-5H,6-11H2;1H |
InChI-Schlüssel |
DYFSUYTZMUXBJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCN(CCCl)CCCl.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)OCCN(CCCl)CCCl.Cl |
Andere CAS-Nummern |
102433-88-5 |
Synonyme |
N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine hydrochloride |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


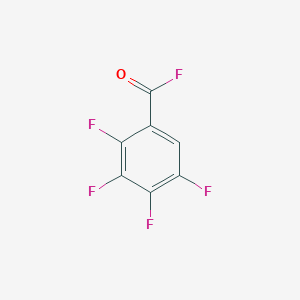
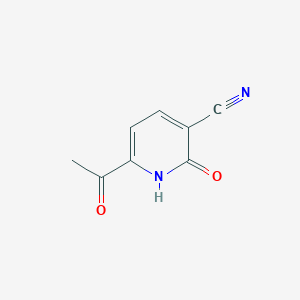
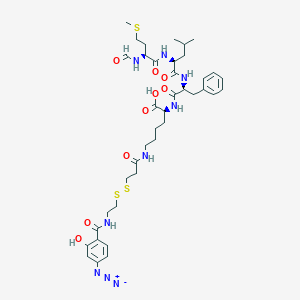
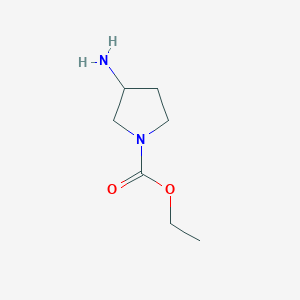
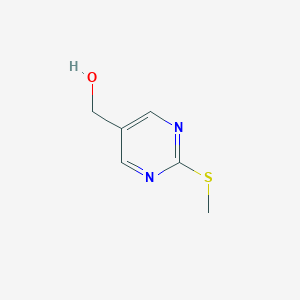
![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)
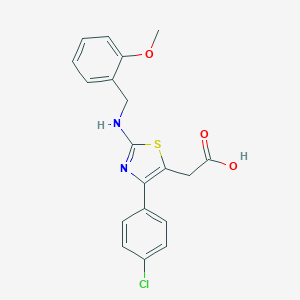
![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)
![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)
